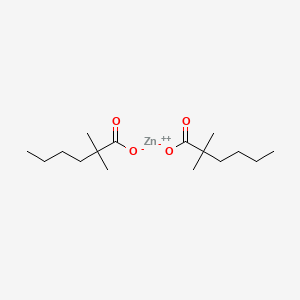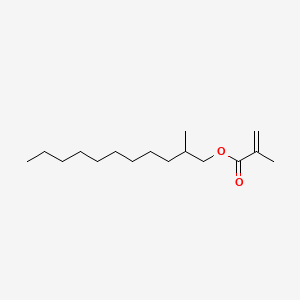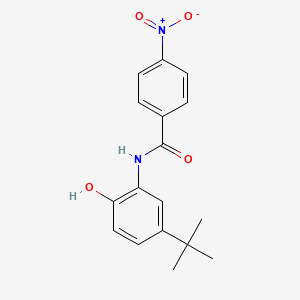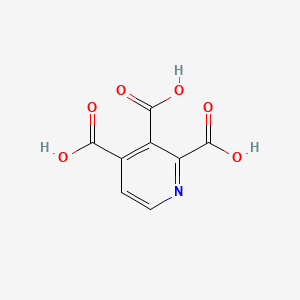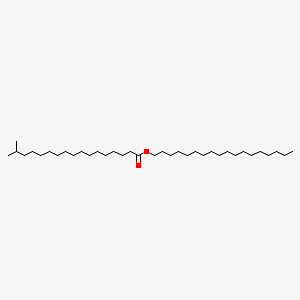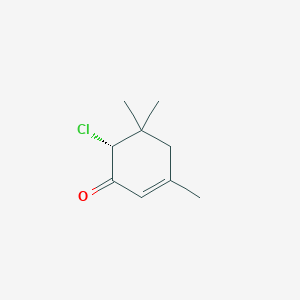
2-Cyclohexen-1-one, 2(or 4)-chloro-3,5,5-trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclohexen-1-one, 2(or 4)-chloro-3,5,5-trimethyl- is an organic compound that belongs to the family of cyclohexenones. This compound is characterized by the presence of a cyclohexene ring with a ketone functional group and chlorine substituents at the 2 or 4 positions, along with three methyl groups at the 3 and 5 positions. It is a versatile intermediate used in various chemical reactions and has applications in multiple fields including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-one, 2(or 4)-chloro-3,5,5-trimethyl- can be achieved through several methods. One common approach involves the chlorination of 2-Cyclohexen-1-one, followed by the introduction of methyl groups through alkylation reactions. The reaction conditions typically involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and alkylating agents like methyl iodide in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound often involves the catalytic oxidation of cyclohexene, followed by chlorination and methylation steps. Catalysts such as vanadium or molybdenum oxides are used to facilitate the oxidation process, while chlorination and methylation are carried out using appropriate reagents under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclohexen-1-one, 2(or 4)-chloro-3,5,5-trimethyl- undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include alcohols, carboxylic acids, and various substituted derivatives depending on the reagents and conditions used.
Aplicaciones Científicas De Investigación
2-Cyclohexen-1-one, 2(or 4)-chloro-3,5,5-trimethyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Cyclohexen-1-one, 2(or 4)-chloro-3,5,5-trimethyl- involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
2-Cyclohexen-1-one: A simpler analog without chlorine and additional methyl groups.
4,4-Dimethyl-2-cyclohexen-1-one: Similar structure with two methyl groups at the 4 position.
2,4,4-Trimethyl-2-cyclohexenone: Another analog with three methyl groups but different substitution pattern.
Uniqueness
2-Cyclohexen-1-one, 2(or 4)-chloro-3,5,5-trimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of chlorine and multiple methyl groups enhances its electrophilic nature and potential for diverse chemical transformations.
Propiedades
Número CAS |
72175-27-0 |
|---|---|
Fórmula molecular |
C9H13ClO |
Peso molecular |
172.65 g/mol |
Nombre IUPAC |
(6R)-6-chloro-3,5,5-trimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C9H13ClO/c1-6-4-7(11)8(10)9(2,3)5-6/h4,8H,5H2,1-3H3/t8-/m0/s1 |
Clave InChI |
LZSCSLQORLJIIM-QMMMGPOBSA-N |
SMILES isomérico |
CC1=CC(=O)[C@@H](C(C1)(C)C)Cl |
SMILES canónico |
CC1=CC(=O)C(C(C1)(C)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


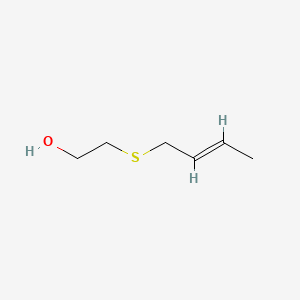
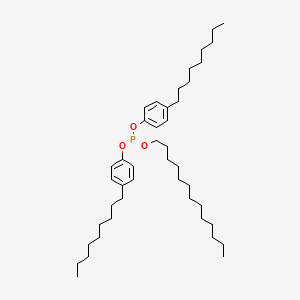
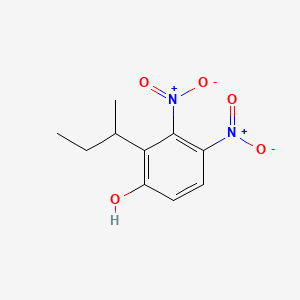
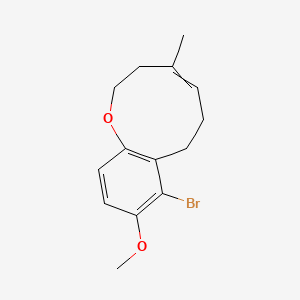

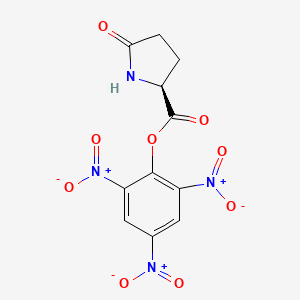
![N-[4-(1H-Indole-3-yl)-5-chloropyrimidine-2-yl]-2-methoxy-4-(4-acetylpiperazino)aniline](/img/structure/B12643162.png)
